![molecular formula C14H13NO4S B14606768 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene CAS No. 61081-33-2](/img/structure/B14606768.png)
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group and a sulfonylmethyl group
Métodos De Preparación
The synthesis of 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process generally starts with the nitration of toluene to introduce the nitro group, followed by sulfonylation to attach the sulfonylmethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial production methods may involve multi-step synthesis processes, where each step is carefully controlled to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the progress of the reactions and to purify the compound .
Análisis De Reacciones Químicas
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or sulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong bonds with nucleophiles. These interactions can affect various biochemical pathways and processes, making the compound useful in both research and industrial applications .
Comparación Con Compuestos Similares
Similar compounds to 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene include:
4-Methylbenzene-1-sulfonyl chloride: Used in similar applications but lacks the nitro group.
1-Methyl-4-(methylsulfonyl)-benzene: Similar structure but different functional groups.
4-Methylbenzene-1-sulfonic acid: Another related compound with different reactivity and applications .
Propiedades
Número CAS |
61081-33-2 |
|---|---|
Fórmula molecular |
C14H13NO4S |
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)sulfonylmethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-11-6-8-13(9-7-11)20(18,19)10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
Clave InChI |
BWYDZVLZWDHJOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


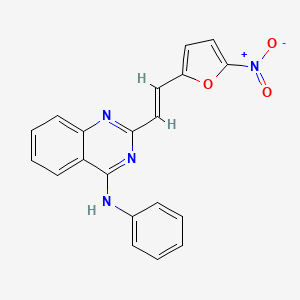
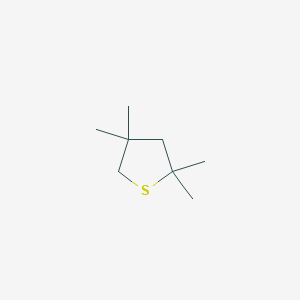
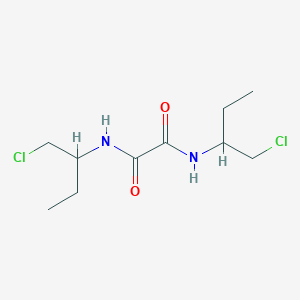


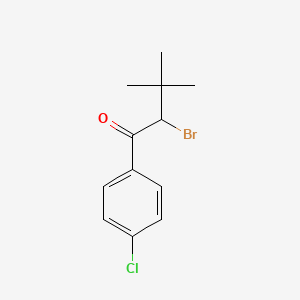
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
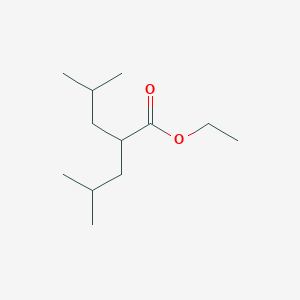
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)

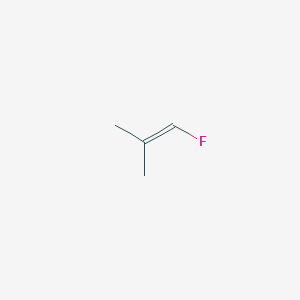
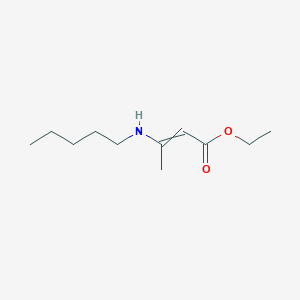
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
